N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide
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Overview
Description
SH-2251 is a selective inhibitor of the generation of IL-5-producing Th2 cells and induction of active histone modifications at the IL5 gene locus during Th2 cell differentiation.
Scientific Research Applications
Synthesis and Biological Evaluation
Antitumor Activities : A study by Zhu (2015) reports the synthesis of novel imidazole acyl urea derivatives, including variants structurally related to N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide. These compounds showed significant antitumor activities against human gastric carcinoma cell lines, with some demonstrating inhibitory activities comparable to the known drug Sorafenib (Y. Zhu, 2015).
Synthesis of Biologically Active Compounds : In 2016, Linxiao Wang and colleagues synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating many biologically active compounds. This synthesis highlights the importance of similar chemical structures in developing small molecule inhibitors for anticancer studies (Linxiao Wang et al., 2016).
Pharmaceutical Applications
Inhibitors of Gene Expression : A study by Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound with a similar structure. This compound inhibits transcription mediated by NF-kappaB and AP-1 transcription factors, showing potential for pharmacological applications (M. Palanki et al., 2000).
Antidepressant and Nootropic Agents : Asha B. Thomas and colleagues (2016) synthesized compounds structurally related to the chemical , which demonstrated significant antidepressant and nootropic activities in preclinical models. This suggests potential applications in the development of central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
Novel Derivatives as Agonists : A study by Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine, which are structurally analogous to the compound . These derivatives were potent and orally active agonists at 5-HT1A receptors, showing potential for use in treating depression (B. Vacher et al., 1999).
Properties
Molecular Formula |
C19H9ClF5N3O3S |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C19H9ClF5N3O3S/c20-13-5-9(19(23,24)25)8-26-17(13)31-11-2-4-16(15(22)7-11)27-18(32)12-6-10(28(29)30)1-3-14(12)21/h1-8H,(H,27,32) |
InChI Key |
BDBRUPRPLSPCOX-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=C(OC2=NC=C(C(F)(F)F)C=C2Cl)C=C1F)C3=CC([N+]([O-])=O)=CC=C3F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)NC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SH2251; SH 2251; SH-2251 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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